molecular formula C11H11Cl2NO4 B14663595 (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid CAS No. 51103-60-7

(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid

Cat. No.: B14663595
CAS No.: 51103-60-7
M. Wt: 292.11 g/mol
InChI Key: DMYBHDDDWYJIAT-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group, a hydroxy-methylpropanoyl group, and a carbamic acid moiety, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-hydroxy-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and minimal waste, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory and antimicrobial properties. Research is ongoing to develop new pharmaceuticals based on its structure .

Industry

Industrially, this compound is used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

51103-60-7

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

(3,5-dichlorophenyl)-(2-hydroxy-2-methylpropanoyl)carbamic acid

InChI

InChI=1S/C11H11Cl2NO4/c1-11(2,18)9(15)14(10(16)17)8-4-6(12)3-7(13)5-8/h3-5,18H,1-2H3,(H,16,17)

InChI Key

DMYBHDDDWYJIAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C1=CC(=CC(=C1)Cl)Cl)C(=O)O)O

Origin of Product

United States

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